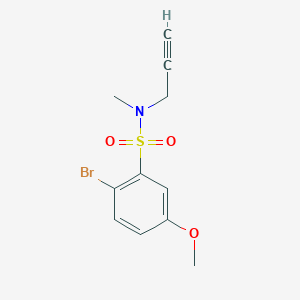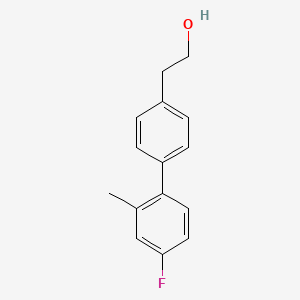![molecular formula C15H23NO2 B7678427 2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide, also known as DMBA, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMBA is a member of the amide class of compounds and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2, as mentioned above. This compound has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
実験室実験の利点と制限
2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It also has a wide range of biological activities, which makes it useful for studying a variety of diseases and conditions. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of this compound on the human body are not fully known, which makes it difficult to extrapolate the results of animal studies to humans.
将来の方向性
There are many future directions for the study of 2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide. One area of research is the development of new drugs and therapies based on this compound's biological activities. Another area of research is the study of this compound's effects on the human body, including its potential toxicity and side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological pathways.
合成法
2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide can be synthesized using a variety of methods, including the reaction of 3,3-dimethylbutanol with 3-bromoanisole, followed by the reaction of the resulting product with N-methylacetamide. Another method involves the reaction of 3,3-dimethylbutanol with 3-bromoanisole, followed by the reaction of the resulting product with N-methylacetamide in the presence of a palladium catalyst. These methods have been shown to yield high-quality this compound with high purity.
科学的研究の応用
2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide has been widely studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has been used in the development of new drugs and therapies for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)8-9-18-13-7-5-6-12(10-13)11-14(17)16-4/h5-7,10H,8-9,11H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNGRBIPWOQXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOC1=CC=CC(=C1)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)

![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)
![2-[3-(2-Cyclopentylethoxy)phenyl]acetamide](/img/structure/B7678380.png)

![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)

![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)
